An In-Depth Technical Guide to (6-Cyanobenzofuran-2-YL)boronic Acid: A Key Building Block for Research and Development
An In-Depth Technical Guide to (6-Cyanobenzofuran-2-YL)boronic Acid: A Key Building Block for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Cyanobenzofuran-2-YL)boronic acid, a specialized heterocyclic organoboron compound, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features, combining a benzofuran core with a reactive boronic acid moiety and a cyano group, make it a versatile reagent for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of (6-Cyanobenzofuran-2-YL)boronic acid, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery programs.
Introduction: The Significance of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their utility stems from their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3] The boron-containing functional group offers a unique combination of stability and reactivity, making these compounds ideal for constructing complex molecular architectures.[4] In the realm of drug discovery, the incorporation of a boronic acid moiety can modulate the physicochemical and pharmacokinetic properties of a molecule, sometimes leading to enhanced biological activity.[4][5] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, highlighted the therapeutic potential of this class of compounds and spurred further research into novel boronic acid derivatives.[6][7]
The subject of this guide, (6-Cyanobenzofuran-2-YL)boronic acid, belongs to the family of heteroarylboronic acids. The benzofuran scaffold is a common substructure in many natural products and medicinally important compounds, exhibiting a wide range of biological activities.[8] The addition of a cyano group introduces a key functional handle for further chemical modifications and can influence the electronic properties of the molecule. This guide aims to provide a detailed technical resource for researchers utilizing this specific and valuable chemical entity.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical structure and physical properties of a reagent is fundamental to its effective application in research and synthesis.
Chemical Structure
The definitive chemical structure of (6-Cyanobenzofuran-2-YL)boronic acid is characterized by a benzofuran ring system where a boronic acid group [-B(OH)₂] is attached at the 2-position and a cyano group (-CN) is at the 6-position.
Key Structural Identifiers:
| Identifier | Value |
| IUPAC Name | (6-Cyanobenzofuran-2-yl)boronic acid |
| CAS Number | 1851286-71-9 |
| Molecular Formula | C₉H₆BNO₃ |
| Molecular Weight | 188.96 g/mol |
| Canonical SMILES | N#CC1=CC2=C(C=C1)OC=C2B(O)O |
| InChI Key | InChIKey=ZLBKSAPQJZJCSM-UHFFFAOYSA-N |
Structural Diagram:
Caption: Chemical structure of (6-Cyanobenzofuran-2-YL)boronic acid.
Physicochemical Properties
While specific experimental data for the free boronic acid is not widely published, general properties can be inferred from related compounds and its pinacol ester.
| Property | Value/Information | Source |
| Physical State | Expected to be a solid at room temperature. | General knowledge of arylboronic acids |
| Solubility | Likely soluble in organic solvents such as methanol, DMSO, and DMF. Limited solubility in non-polar solvents and water is expected. | [6] |
| Stability | Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation, especially under harsh conditions. The pinacol ester is significantly more stable for storage.[4] |
Synthesis and Purification
The synthesis of (6-Cyanobenzofuran-2-YL)boronic acid is typically achieved through a multi-step sequence, often involving the preparation of a more stable precursor, the pinacol ester.
Synthesis of the Pinacol Ester Precursor
A documented synthesis route involves the preparation of 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester.[8] This method provides a stable, isolable intermediate that can be used directly in many coupling reactions or readily converted to the free boronic acid. The synthesis starts from 3-hydroxybenzonitrile and proceeds through several key transformations.
Synthetic Workflow:
Caption: Synthetic pathway to (6-Cyanobenzofuran-2-YL)boronic acid.
Experimental Protocol for 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester: [8]
-
Per-iodination and De-iodination: 3-Hydroxybenzonitrile is first subjected to per-iodination followed by a selective de-iodination to yield 3-hydroxy-4-iodobenzonitrile.
-
Sonogashira Alkynylation: The resulting iodinated phenol undergoes a Sonogashira coupling with trimethylsilylacetylene.
-
Heteroannulation: The ethynylphenol intermediate is then cyclized using a copper catalyst to form the benzofuran ring, yielding benzo[b]furan-6-carbonitrile after desilylation.
-
Borylation: The final step involves an iridium-catalyzed borylation of the benzo[b]furan-6-carbonitrile with bis(pinacolato)diboron to afford the desired 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester.
Deprotection to the Free Boronic Acid
The conversion of the pinacol ester to the free boronic acid is a standard procedure in boronic acid chemistry. While a specific protocol for this compound is not detailed in the primary literature, general methods for the hydrolysis of pinacol boronate esters are applicable.[9][10]
General Hydrolysis Protocol:
-
Reaction Setup: Dissolve the pinacol boronate ester in a suitable solvent mixture, such as THF/water or acetone/water.
-
Hydrolysis: Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is neutralized. The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Reactivity and Applications in Synthesis
The primary utility of (6-Cyanobenzofuran-2-YL)boronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions. This powerful transformation allows for the facile construction of biaryl and heteroaryl-aryl linkages, which are prevalent in many pharmaceutical compounds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like (6-Cyanobenzofuran-2-YL)boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3]
General Catalytic Cycle:
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Typical Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a dry reaction vessel, combine (6-Cyanobenzofuran-2-YL)boronic acid (or its pinacol ester), the aryl/heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, usually by flash column chromatography.[11]
The electron-withdrawing nature of the cyano group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran core is a privileged scaffold in medicinal chemistry, and the ability to introduce this moiety into drug candidates via (6-Cyanobenzofuran-2-YL)boronic acid is of significant interest. While specific examples of this particular boronic acid in late-stage drug candidates are not widely reported in publicly available literature, its utility can be inferred from the importance of the benzofuran motif and the power of the Suzuki-Miyaura coupling in drug discovery programs.[8]
This building block can be used to synthesize libraries of compounds for screening against various biological targets. The cyano group can serve as a handle for further chemical elaboration or can participate in key binding interactions with a target protein. Boronic acid derivatives have been investigated as inhibitors of various enzymes, including proteases and β-lactamases.[4][12]
Spectroscopic Characterization
Conclusion
(6-Cyanobenzofuran-2-YL)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for medicinal chemistry research. Its stable pinacol ester precursor allows for convenient storage and handling, while the free boronic acid is a potent reagent for Suzuki-Miyaura cross-coupling reactions. The presence of the benzofuran core and the cyano group provides a unique combination of structural features that can be exploited in the design of novel therapeutic agents. As the demand for new and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the importance of specialized reagents like (6-Cyanobenzofuran-2-YL)boronic acid is set to increase.
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